- Flexible Zirconium MOFs as Bromine-Nanocontainers for Bromination Reactions under Ambient Conditions, Angewandte Chemie, 2017, 56(46), 14622-14626
Cas no 95970-05-1 (2,6-Dibromo-4-methoxyaniline)
2,6-Dibromo-4-methoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromo-4-methoxyaniline
- 2,6-dibromo-4-methoxyBenzenamine
- 2,6-dibromo-4-methoxyphenylamine
- Aniline,2,6-dibromo-4-methoxy
- Benzenamine,2,6-dibromo-4-methoxy
- 2,6-Dibromo-p-anisidine
- Benzenamine, 2,6-dibromo-4-methoxy-
- JIZVMILRYBKPFN-UHFFFAOYSA-N
- AK137905
- AMBZ0291
- 2,6-Dibromo-4-methoxyaniline #
- Aniline, 2,6-dibromo-4-methoxy-
- SBB007585
- Benzenamine, 2,6-dibromo-4-methoxy
- MB03851
- FCH1331737
- ST059641
- 2,6-DIBROMO-4-METHOXY-PHENYLAMINE
- AX8259473
- AB0
- 2,6-Dibromo-4-methoxybenzenamine (ACI)
- p-Anisidine, 2,6-dibromo- (6CI)
- AB11082
- DS-5911
- SCHEMBL666672
- CS-W006531
- AKOS015968770
- BCP32303
- 95970-05-1
- MFCD06654495
- EN300-116298
- VDA97005
- DTXSID10337470
- Z2768168080
- DB-080385
- 2,6-Dibromo-p-anisidine;Benzenamine, 2,6-dibromo-4-methoxy-
-
- MDL: MFCD06654495
- Inchi: 1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
- InChI Key: JIZVMILRYBKPFN-UHFFFAOYSA-N
- SMILES: BrC1C(N)=C(Br)C=C(OC)C=1
Computed Properties
- Exact Mass: 278.88900
- Monoisotopic Mass: 278.88944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
- XLogP3: 2.6
Experimental Properties
- Density: 1.897
- Melting Point: 81-83 ºC
- PSA: 35.25000
- LogP: 3.38360
2,6-Dibromo-4-methoxyaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Dibromo-4-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-1g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 1g |
1040.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-5g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 5g |
3899.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-250mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 250mg |
555CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-50mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 50mg |
146.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D826513-1g |
2,6-dibromo-4-methoxybenzenamine |
95970-05-1 | ≥95% | 1g |
988.20 | 2021-05-17 | |
| TRC | B426293-50mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426293-100mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426293-500mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM118754-1g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 95%+ | 1g |
$158 | 2024-07-18 | |
| Chemenu | CM118754-5g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 95%+ | 5g |
$445 | 2024-07-18 |
2,6-Dibromo-4-methoxyaniline Production Method
Production Method 1
Production Method 2
- Convergent Total Syntheses of the Amaryllidaceae Alkaloids Lycoranine A, Lycoranine B, and 2-Methoxypratosine, Journal of Organic Chemistry, 2013, 78(10), 5103-5109
Production Method 3
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide , Sodium bisulfite Solvents: Water ; neutralized
- Molecular spoked wheels: Synthesis and self-assembly studies on rigid nanoscale 2D objects, Chemistry - A European Journal, 2013, 19(14), 4480-4495
Production Method 4
- Preparation of phenylnaphthalenols and related compounds as (17)β-hydroxy steroid dehydrogenase inhibitors, World Intellectual Property Organization, , ,
Production Method 5
- Multi-responsive metal-organic lantern cages in solution, Chemical Communications (Cambridge, 2015, 51(24), 5077-5080
Production Method 6
1.2 Reagents: Sodium hydroxide Solvents: Water
- Enantioposition-Selective Copper-Catalyzed Azide-Alkyne Cycloaddition for Construction of Chiral Biaryl Derivatives, Organic Letters, 2014, 16(22), 5866-5869
Production Method 7
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of pyridopyrimidine-based KRAS G12D inhibitors, World Intellectual Property Organization, , ,
Production Method 9
- Features of molecular bromination of aromatic amines, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27
Production Method 10
- Effect of structural factors and solvent nature in bromination of anilines, Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576
Production Method 11
- Halogenation using quaternary ammonium polyhalides. VI. Bromination of aromatic amines by use of benzyltrimethylammonium tribromide, Bulletin of the Chemical Society of Japan, 1988, 61(2), 597-9
Production Method 12
- From Zn(II) to Cu(II) framework via single-crystal to single-crystal metathesis with superior gas uptake and heterogeneous catalytic properties, Inorganica Chimica Acta, 2018, 482, 925-934
Production Method 13
1.2 Reagents: Bromine Solvents: Acetic acid ; rt; 18 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium carbonate Solvents: Tetrahydrofuran , Water
- Preparation of novel aminoazaheterocyclic carboxamides useful in the treatment of hyperproliferative diseases, World Intellectual Property Organization, , ,
Production Method 14
- Halogenation using quaternary ammonium polyhalides. XVI. Bromination of aromatic amines by use of benzyltrimethylammonium chlorobromate(1-), Technology Reports of the Yamaguchi University, 1988, 4(2), 139-43
Production Method 15
- Ligand Electronic Effects on Late Transition Metal Polymerization Catalysts, Organometallics, 2005, 24(6), 1145-1155
Production Method 16
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- 2D Networks of Rhombic-Shaped Fused Dehydrobenzo[12]annulenes: Structural Variations under Concentration Control, Journal of the American Chemical Society, 2009, 131(48), 17583-17590
Production Method 17
1.2 Reagents: Sodium bisulfite Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; basified, rt
- Synthesis of Indole-, Benzo[b]thiophene-, and Benzo[b]selenophene-Based Analogues of the Resveratrol Dimers Viniferifuran and (±)-Dehydroampelopsin B, Organic Letters, 2018, 20(21), 6650-6654
Production Method 18
- Benzyltrimethylammonium tribromide, Yuki Gosei Kagaku Kyokaishi, 1988, 46(10), 986-9
Production Method 19
- Preparation of phenylnaphthalenols and related compounds as (17)β-hydroxy steroid dehydrogenase inhibitors, Germany, , ,
Production Method 20
- Study of bromination of aromatic amines by bromine-supported resin, Hubei Daxue Xuebao, 1999, 21(1), 64-66
2,6-Dibromo-4-methoxyaniline Raw materials
2,6-Dibromo-4-methoxyaniline Preparation Products
2,6-Dibromo-4-methoxyaniline Suppliers
2,6-Dibromo-4-methoxyaniline Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2,6-Dibromo-4-methoxyaniline
Comprehensive Overview of 2,6-Dibromo-4-methoxyaniline (CAS No. 95970-05-1): Properties, Applications, and Industry Insights
2,6-Dibromo-4-methoxyaniline (CAS No. 95970-05-1) is a halogenated aromatic amine derivative with significant relevance in organic synthesis and specialty chemical industries. This compound, characterized by its bromine and methoxy functional groups, serves as a versatile intermediate in the production of dyes, pharmaceuticals, and agrochemicals. Its molecular structure, C7H7Br2NO, offers unique reactivity patterns, making it a focal point for researchers exploring cross-coupling reactions and electrophilic substitutions.
The growing demand for halogenated anilines in material science has propelled interest in 2,6-Dibromo-4-methoxyaniline. Recent studies highlight its role in synthesizing liquid crystal materials and OLED precursors, aligning with trends in sustainable electronics. Industry reports indicate a surge in searches for "brominated aniline derivatives" and "methoxy-substituted aromatic amines," reflecting its expanding applications. Environmental considerations also drive innovation, with researchers optimizing green synthesis routes to minimize waste.
From a technical perspective, 95970-05-1 exhibits a melting point range of 98-102°C and moderate solubility in polar organic solvents. Its stability under inert atmospheres makes it suitable for multistep synthetic protocols. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, addressing quality concerns raised by pharmaceutical manufacturers. The compound’s electron-withdrawing bromine atoms enhance its utility in Pd-catalyzed reactions, a topic frequently queried in academic databases.
Market analysts note increased inquiries about "2,6-Dibromo-4-methoxyaniline suppliers" and "CAS 95970-05-1 pricing trends," particularly from Asia-Pacific regions. Regulatory compliance remains a key discussion point, with REACH and TSCA certifications being essential for international trade. Recent patent filings reveal novel applications in photoresist materials for semiconductor fabrication, connecting this compound to the booming microelectronics sector.
In conclusion, 2,6-Dibromo-4-methoxyaniline represents a critical building block in modern chemistry. Its intersection with green chemistry principles and high-value material production ensures continued relevance. Future research may explore its potential in bioconjugation chemistry or catalysis, areas generating substantial academic interest. Proper handling protocols and storage conditions (recommended: inert gas, low temperature) should always be observed to maintain product integrity.
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